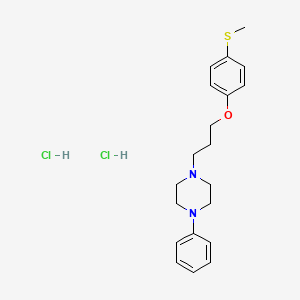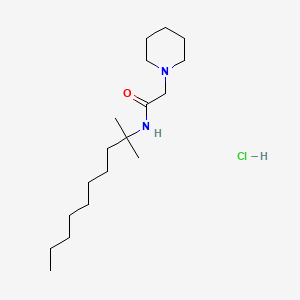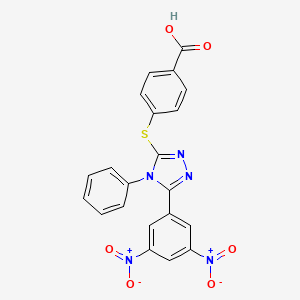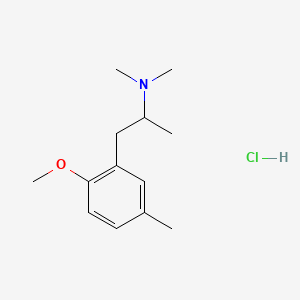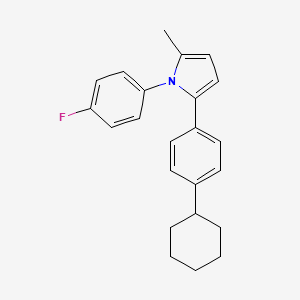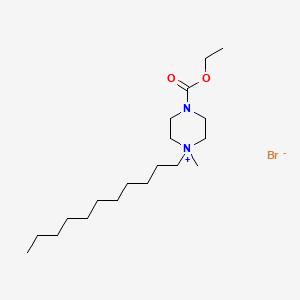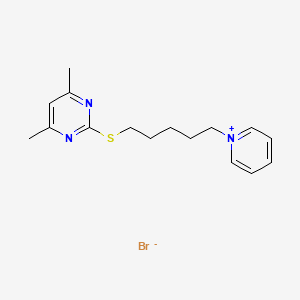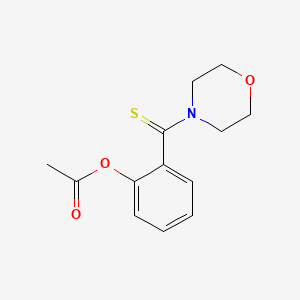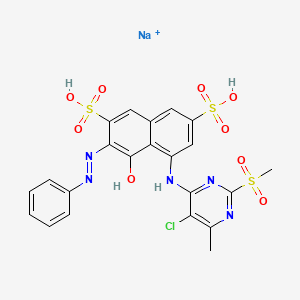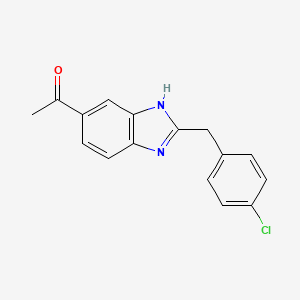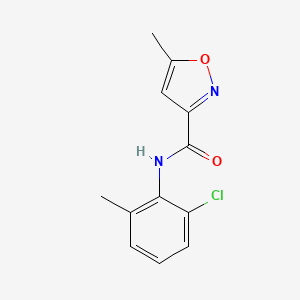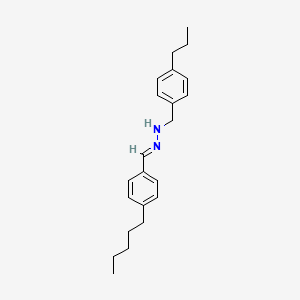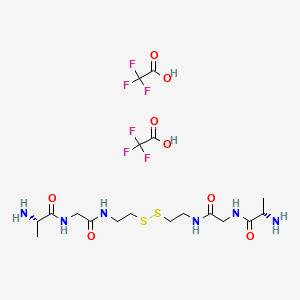
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2')-disulfide, bis(trifluoroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of glycinamide and L-alanyl groups, connected through a disulfide bond, and stabilized by bis(trifluoroacetate) groups. Its unique structure allows it to participate in various biochemical and chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) typically involves the following steps:
Formation of Glycinamide and L-alanyl Precursors: The initial step involves the preparation of glycinamide and L-alanyl precursors through standard peptide synthesis techniques.
Disulfide Bond Formation: The glycinamide and L-alanyl precursors are then linked via a disulfide bond. This step often requires the use of oxidizing agents such as iodine or hydrogen peroxide under controlled conditions.
Trifluoroacetate Stabilization: The final step involves the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt, which stabilizes the compound and enhances its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Techniques such as crystallization, chromatography, and lyophilization are employed to purify the final product and ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The trifluoroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Compounds with substituted functional groups in place of trifluoroacetate.
Applications De Recherche Scientifique
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a stabilizing agent in various chemical reactions.
Biology: Employed in studies involving protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mécanisme D'action
The mechanism of action of Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in:
Protein Folding: The compound can facilitate the formation of correct disulfide bonds in proteins, aiding in proper folding and stability.
Redox Reactions: It participates in redox reactions, acting as either an oxidizing or reducing agent depending on the conditions.
Molecular Targets: The compound interacts with various enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycinamide: A simpler compound without the disulfide and trifluoroacetate groups.
L-alanyl-N-(2-mercaptoethyl)-: Lacks the glycinamide and trifluoroacetate groups.
Bis(trifluoroacetate) Compounds: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
Glycinamide, L-alanyl-N-(2-mercaptoethyl)-, (2-2’)-disulfide, bis(trifluoroacetate) is unique due to its combination of glycinamide, L-alanyl, disulfide, and trifluoroacetate groups. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
117370-29-3 |
|---|---|
Formule moléculaire |
C18H30F6N6O8S2 |
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[2-[2-[2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]ethyldisulfanyl]ethylamino]-2-oxoethyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H28N6O4S2.2C2HF3O2/c1-9(15)13(23)19-7-11(21)17-3-5-25-26-6-4-18-12(22)8-20-14(24)10(2)16;2*3-2(4,5)1(6)7/h9-10H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24);2*(H,6,7)/t9-,10-;;/m0../s1 |
Clé InChI |
DHYAMVWMAJFAJM-BZDVOYDHSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)NCCSSCCNC(=O)CNC(=O)[C@H](C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(=O)NCC(=O)NCCSSCCNC(=O)CNC(=O)C(C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


